5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid is a boronic acid derivative notable for its unique chemical structure that combines a tetrazole ring fused to a pyridine ring. The compound features a boronic acid group at the 6th position and a methyl group at the 5th position. This structural arrangement contributes to its reactivity and potential applications in various scientific fields, including organic synthesis and medicinal chemistry.
The compound is classified within the broader category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group. It is specifically identified by the CAS number 2377607-57-1. Its synthesis and applications have been explored in various research contexts, highlighting its versatility and importance in chemical research .
The synthesis of 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid typically involves multi-step organic reactions. Key methods include:
The reaction conditions often require careful optimization regarding temperature, solvent choice, and catalyst loading to achieve high yields and purity.
The molecular structure of 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid can be described as follows:
The compound's three-dimensional structure can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy to confirm its connectivity and spatial arrangement .
5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid participates in several significant chemical reactions:
These reactions are essential for constructing complex organic molecules in synthetic chemistry.
The mechanism of action for 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid primarily involves the interaction of its boronic acid group with various molecular targets. The key aspects include:
This mechanism underlies its potential applications in drug development and biochemical research.
The physical and chemical properties of 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid include:
These properties make it suitable for diverse applications in synthetic chemistry.
5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid has several important applications across different scientific fields:
These applications highlight the compound's versatility and significance in contemporary scientific research.
The development of boronic acid-containing heterocycles represents a cornerstone in synthetic and medicinal chemistry. Boronic acids emerged as synthetic targets following the pioneering work of Herbert C. Brown on organoboranes in the 1950s, but their significance expanded dramatically with the advent of Suzuki-Miyaura cross-coupling in 1979. This Nobel Prize-winning reaction revolutionized carbon-carbon bond formation, enabling efficient access to biaryl architectures prevalent in pharmaceuticals and materials [2]. Early heterocyclic boronic acids focused predominantly on five-membered systems (e.g., thiophene-2-boronic acid, CAS 6165-68-0), with six-membered variants like pyridine-3-boronic acid (CAS 1692-25-7) gaining prominence in the 1990s due to enhanced stability and electronic modulation [5] [9].
The integration of tetrazolo motifs with boronic acids marks a 21st-century innovation, driven by demands for multifunctional scaffolds. Tetrazoles confer metabolic stability and hydrogen-bonding capacity, while the boronic acid group enables both synthetic diversification and target binding. This dual functionality addresses key challenges in drug discovery: the need for modular synthetic platforms and compounds capable of interacting with complex biological targets like proteases or carbohydrate-recognizing proteins [3] [7]. Table 1 summarizes key milestones in this evolution.
Table 1: Evolution of Boronic Acid-Containing Heterocycles
Time Period | Key Developments | Representative Compounds |
---|---|---|
1950s-1970s | Brown’s hydroboration; Early heterocyclic boronic acids | Phenylboronic acid; Thiophene-2-boronic acid |
1980s-1990s | Suzuki-Miyaura coupling optimization; Pyridine boronic acids | Pyridine-3-boronic acid; Pyridine-4-boronic acid |
2000s-2010s | Emergence of fused azole-boronic acids; SDME applications | Triazolopyridine boronic acids; 5-Boronopicolinic acid |
2020s | Tetrazolo-boronic acid hybrids; Tumor-targeted agents | 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid |
The tetrazolo[1,5-a]pyridine core represents a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties and bioisosteric versatility. This fused bicyclic system incorporates a tetrazole ring annulated at the 1,5-positions of pyridine, creating a planar, electron-deficient architecture with three key attributes:
Notably, the scaffold’s bioisosteric potential extends beyond tetrazole-carboxylate mimicry. It can replace phenyl rings in kinase inhibitors (e.g., ponatinib analogs) to reduce lipophilicity or serve as a purine surrogate in antiviral agents, leveraging similar H-bonding patterns [7] [8]. Table 2 compares its properties to common bioisosteres.
Table 2: Bioisosteric Utility of Tetrazolo[1,5-a]pyridine Versus Common Scaffolds
Bioisostere Type | log P (Avg) | H-Bond Acceptors | Metabolic Stability | Key Limitations |
---|---|---|---|---|
Tetrazolo[1,5-a]pyridine | 0.8–1.5 | 3–4 | High | Moderate aqueous solubility |
1,2,3-Triazole | 0.2–0.9 | 2–3 | High | Limited π-stacking capability |
Benzoic acid | 1.0–1.8 | 2 | Low | Glucuronidation susceptibility |
Tetrazole | −0.5–0.5 | 2 | High | Limited steric bulk |
The strategic incorporation of a 5-methyl group and C-6 boronic acid in the tetrazolo[1,5-a]pyridine scaffold addresses interrelated pharmacological and synthetic challenges:
Steric and Electronic Optimization:The 5-methyl group exerts three critical effects:
Boronic Acid Functionalization:The C-6 boronic acid serves dual roles:
Table 3: Comparative Analysis of Synthetic Routes to 5-Methyltetrazolo[1,5-a]pyridin-6-ylboronic Acid
Synthetic Strategy | Key Intermediate | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Halogenation-Borylation | 6-Bromo-5-methyltetrazolopyridine | 60–75 | High regioselectivity; Scalable | Requires cryogenic metalation |
Directed Ortho-Metalation (DoM) | N-TIPS-5-methyltetrazolopyridine | 45–60 | Avoids halogenation; One-pot protocol | Sensitive to moisture/oxygen |
Transition Metal-Catalyzed C-H Borylation | Free heterocycle | 30–50 | Step-economical; No pre-functionalization | Low regioselectivity (C6:C4 = 4:1) |
Synthetic Accessibility:As illustrated in Table 3, the compound is accessible via three primary routes:
The strategic synergy between the 5-methyl group and boronic acid thus creates a multifunctional scaffold poised for innovations in targeted therapeutics and synthetic methodology.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7